2-({1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}oxy)acetic acid
Description
2-({1-[(9H-Fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}oxy)acetic acid is a synthetic organic compound widely used as a building block in peptide synthesis and medicinal chemistry. Its structure comprises:
- Fmoc group: A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, which is base-labile and commonly employed in solid-phase peptide synthesis (SPPS) .
- Piperidine scaffold: A six-membered nitrogen-containing ring that influences steric and electronic properties.
- Oxyacetic acid linker: An ether-linked acetic acid moiety that enhances solubility and provides a site for conjugation or further functionalization.
This compound is typically used to introduce piperidine-derived spacers or pharmacophores into larger molecules, such as protease inhibitors or prodrugs .
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]oxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c24-21(25)14-27-15-9-11-23(12-10-15)22(26)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNCKJWAVRGEBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that this compound is a derivative of glycine, an amino acid that plays a crucial role in the central nervous system. Glycine acts as a neurotransmitter in the brain, and it’s involved in the regulation of many physiological processes.
Mode of Action
This interaction could potentially alter the function of these targets, leading to changes in physiological processes.
Biochemical Pathways
As a glycine derivative, it may be involved in pathways where glycine acts as a neurotransmitter or a co-agonist. These include neural pathways in the central nervous system and various metabolic pathways where glycine serves as a building block for proteins.
Biological Activity
The compound 2-({1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}oxy)acetic acid, commonly referred to as Fmoc-piperidine-acetic acid, is a complex organic molecule with significant implications in medicinal chemistry and biological research. Its structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in peptide synthesis, and a piperidine moiety that may influence its biological activity.
Chemical Structure
The chemical formula for this compound is C22H23NO5, with a molecular weight of 381.42 g/mol. The presence of the Fmoc group enhances the stability of the molecule during synthesis and potential interactions with biological targets.
The biological activity of 2-({1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}oxy)acetic acid can be attributed to its interaction with various enzymes and receptors. The Fmoc group provides protection during chemical reactions while the piperidine and acetic acid moieties can engage in non-covalent interactions such as hydrogen bonding and hydrophobic interactions, modulating the activity of biological targets.
Biological Activity Assessment
Biological activity can be evaluated through various assays that measure the compound's effects on cellular processes. The following table summarizes key findings from recent studies:
Case Studies and Research Findings
- Type III Secretion System (T3SS) Inhibition : In a study examining the inhibition of T3SS-mediated activities, 2-({1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}oxy)acetic acid displayed significant inhibitory effects at concentrations of 10 μM and 25 μM, indicating its potential as an antibacterial agent targeting pathogenic bacteria .
- Non-Cytotoxic Profile : Further investigations into the cytotoxicity of this compound revealed that it does not induce cell death in tested models, suggesting a favorable safety profile for therapeutic applications .
- Protein-Ligand Interactions : The compound's mechanism involves specific interactions with protein targets, which can lead to modulation of enzymatic activities. This is particularly relevant in drug design where selective inhibition or activation of target proteins is desired .
Comparison with Similar Compounds
Piperidine vs. Piperazine Derivatives
- 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS: 180576-05-0): Structural difference: Replaces piperidine with piperazine (a six-membered ring with two nitrogen atoms). Piperazine derivatives are often used in kinase inhibitors and GPCR-targeted drugs . Molecular weight: 366.42 g/mol (C21H22N2O4) vs. ~395 g/mol for the target compound .
Oxygen vs. Sulfur Linkers
- 2-({1-[(9H-Fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}sulfanyl)acetic acid :
- Structural difference : Substitutes the ether oxygen with a sulfur atom.
- Impact : The thioether linkage increases lipophilicity (logP) and may enhance membrane permeability. However, sulfur is less electronegative, reducing hydrogen-bond acceptor strength compared to oxygen .
- Applications : Useful in prodrugs requiring controlled release via thiol-disulfide exchange .
Carboxylic Acid vs. Oxyacetic Acid Modifications
- 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-piperidinecarboxylic acid (CAS: 148928-15-8):
- Structural difference : Replaces the oxyacetic acid group with a direct carboxylic acid on the piperidine ring.
- Impact : Eliminates the ethylene glycol-like spacer, reducing flexibility. The carboxylic acid group is more acidic (pKa ~4-5) than oxyacetic acid (pKa ~3-4), influencing ionization under physiological conditions .
- Applications : Used in rigid scaffold designs for enzyme active-site targeting .
Hydroxypropanoic Acid Derivatives
- 3-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-hydroxypropanoic acid (CAS: 2913414-42-1): Structural difference: Extends the acetic acid to a hydroxypropanoic acid chain. This modification is relevant for chelating metal ions or mimicking natural substrates .
Key Physicochemical and Functional Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
